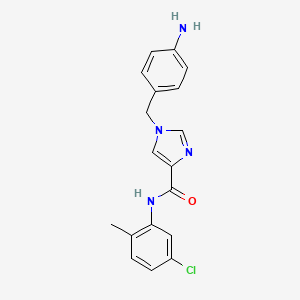
1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide
Übersicht
Beschreibung
1-(4-Aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide (abbreviated as ABCMICA) is a compound that has been increasingly studied in recent years due to its potential applications in various fields of scientific research. ABCMICA has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. In addition, ABCMICA has been used in various laboratory experiments and clinical trials to study its efficacy and safety.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties
A study by Carini et al. (1991) discusses a series of nonpeptide angiotensin II receptor antagonists, which are structurally related to the compound . These compounds, including N-(biphenylylmethyl)imidazoles, have been found to produce potent antihypertensive effects upon oral administration, indicating potential use in hypertension treatment (Carini et al., 1991).
Antibacterial and Anticancer Activity
Hackenberg et al. (2013) synthesized and evaluated a series of N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole, demonstrating their potential antibacterial activity against Gram-positive and Gram-negative bacteria. The study also reports cytotoxicity against human renal and breast cancer cell lines, suggesting applications in cancer research (Hackenberg et al., 2013).
Cytotoxicity in Cancer Research
Hassan et al. (2014) worked on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound . Their research aimed at exploring the cytotoxic activity of these derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential application in cancer therapy research (Hassan et al., 2014).
Synthesis and Characterization in Organic Chemistry
A study by Andersen and Pedersen (1985) focused on the synthesis of 2-Methyl-N6-aryladenines from 5-Acetylamino-1H-imidazole-4-carboxamide Hydrochloride, showcasing the use of the imidazole ring in the synthesis of nitrogen-containing compounds. This research contributes to the broader understanding of imidazole derivatives in organic synthesis (Andersen & Pedersen, 1985).
Drug Discovery and Pharmacology
Research by Sato et al. (2016) identified kinase inhibitors that are structurally related to imidazole carboxamides as novel GPR39 agonists. This study illuminates the potential of these compounds in drug discovery, particularly in the context of G protein–coupled receptors (Sato et al., 2016).
Eigenschaften
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(5-chloro-2-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-2-5-14(19)8-16(12)22-18(24)17-10-23(11-21-17)9-13-3-6-15(20)7-4-13/h2-8,10-11H,9,20H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBZLCNYWRDFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
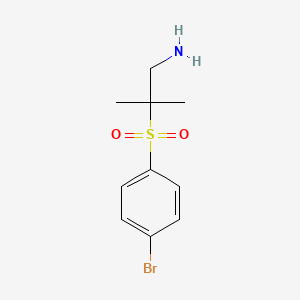
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)

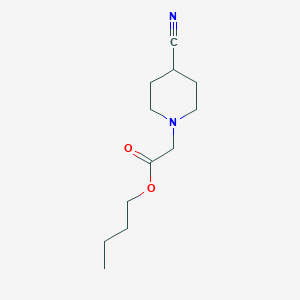
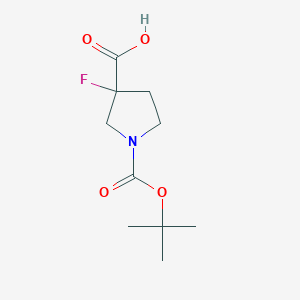
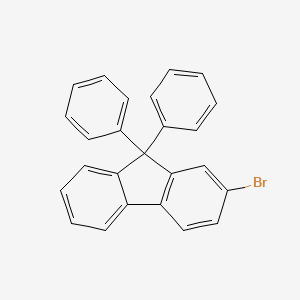
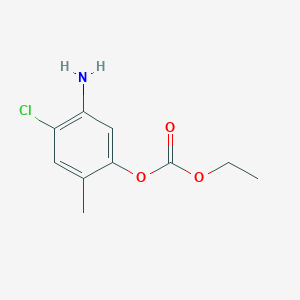
![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
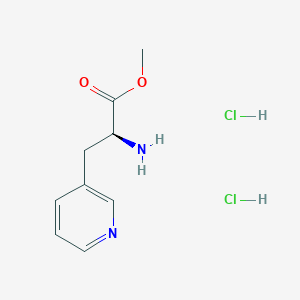
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)